Molecular weight and structural analysis of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine
Molecular weight and structural analysis of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine
An In-depth Technical Guide to the Molecular Weight and Structural Analysis of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine
Introduction
In the landscape of pharmaceutical research and chemical synthesis, the unambiguous characterization of novel chemical entities is a cornerstone of scientific validity and regulatory compliance. This guide provides a comprehensive technical overview of the analytical methodologies required to confirm the identity, molecular weight, and structure of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine. This substituted indole derivative, containing both a flexible diethylaminoethyl side chain and a reactive primary amine on the indole core, presents a unique analytical challenge that necessitates a multi-technique approach.
For professionals in drug development, understanding the precise molecular architecture is paramount for predicting structure-activity relationships (SAR), metabolic pathways, and potential toxicities. This document moves beyond simple data reporting, offering insights into the causality behind experimental choices and outlining self-validating protocols to ensure the highest degree of scientific integrity. We will detail the application of high-resolution mass spectrometry for definitive molecular weight and formula confirmation, followed by a deep dive into spectroscopic techniques—NMR and FTIR—for complete structural elucidation.
Compound Identity and Physicochemical Properties
A foundational step in any analysis is the compilation of known compound data. This serves as the theoretical baseline against which all experimental results are validated.
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Chemical Name: 1-[2-(diethylamino)ethyl]-1H-indol-5-amine
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Molecular Formula: C₁₄H₂₁N₃
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CAS Number: 689300-12-7[1]
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Average Molecular Weight: 231.34 g/mol [1]
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Monoisotopic (Exact) Mass: 231.17355 Da
The distinction between average and monoisotopic mass is critical. While the average molecular weight is sufficient for stoichiometric calculations, high-resolution mass spectrometry measures the monoisotopic mass, providing a highly precise value that is instrumental in confirming the elemental composition.
Part 1: Definitive Molecular Weight Determination by High-Resolution Mass Spectrometry
Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound.[2] For a molecule like 1-[2-(diethylamino)ethyl]-1H-indol-5-amine, which contains multiple basic nitrogen atoms, Electrospray Ionization (ESI) is the preferred method. The basic amines are readily protonated in solution, making the molecule pre-charged and ideal for gentle ionization into the gas phase, primarily as a protonated species ([M+H]⁺).
Combining ESI with a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) system, allows for mass measurement with exceptional accuracy (typically <5 ppm). This level of precision is often sufficient to confirm the unique elemental composition of a molecule, distinguishing it from other potential isobaric compounds.[3]
Expert Insight: Why HRMS is Essential
Relying solely on low-resolution MS could lead to ambiguity. For instance, a nominal mass of 231 could correspond to numerous elemental formulas. High-resolution analysis measures the mass to several decimal places (e.g., 232.18088 for the [M+H]⁺ ion), and this precise value is compared against the theoretical exact mass calculated for the proposed formula. A minimal mass error (typically < 5 ppm) provides powerful, self-validating evidence for the correct elemental composition.
Experimental Protocol: ESI-HRMS
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Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of 1-10 µg/mL using a 50:50 acetonitrile:water solution containing 0.1% formic acid. The formic acid ensures efficient protonation of the analyte.
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Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap ID-X or a Sciex ZenoTOF).[4]
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Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
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ESI Source Parameters (Positive Ion Mode):
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Ion Source: Electrospray Ionization (ESI)
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Polarity: Positive
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Capillary Voltage: +3.5 to +4.5 kV
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Source Temperature: 100-150 °C
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Mass Analyzer Parameters:
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Scan Range: m/z 50-500
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Resolution: >60,000 FWHM (Full Width at Half Maximum)
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Data Acquisition: Profile mode
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Anticipated Data and Interpretation
The primary ion expected is the protonated molecule, [M+H]⁺.
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Theoretical [M+H]⁺ m/z: 231.17355 (C₁₄H₂₁N₃) + 1.00728 (H⁺) = 232.18083 Da
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Data Validation: An experimentally observed m/z value within 5 ppm of 232.18083 would confirm the elemental composition. The instrument software can automatically calculate the mass error and perform elemental composition analysis, which should return C₁₄H₂₂N₃⁺ as the top hit with high confidence.
Part 2: Comprehensive Structural Analysis
While HRMS confirms what atoms are present, it does not reveal how they are connected. For this, spectroscopic techniques are indispensable.
Molecular Structure Diagram
Caption: Structure of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine with atom numbering for NMR assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the covalent framework of an organic molecule. By analyzing the magnetic environments of ¹H (proton) and ¹³C nuclei, we can map out the entire carbon-hydrogen framework and confirm the precise arrangement of substituents.[5]
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Indole Ring Protons: The substitution pattern on the indole ring creates a distinct set of signals.[6]
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H2 & H3: These protons on the pyrrole ring will appear as doublets around δ 7.1-7.3 ppm and δ 6.4-6.5 ppm, respectively, with a small coupling constant (J ≈ 3 Hz).
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H4: This proton is adjacent to the electron-donating amine group at C5, but ortho to the fused ring junction. It is expected to be a doublet around δ 7.0-7.2 ppm.
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H6: This proton is ortho to the amine group and will be significantly shielded, appearing as a doublet of doublets around δ 6.6-6.8 ppm.
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H7: This proton is part of the benzene ring and will likely appear as a doublet around δ 7.2-7.4 ppm.
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-NH₂ Protons (N15): A broad singlet is expected around δ 3.5-4.5 ppm. The chemical shift of this signal is highly variable and depends on concentration and solvent.
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Diethylaminoethyl Side Chain Protons:
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N1-CH₂- (H8): This methylene group is directly attached to the indole nitrogen and will appear as a triplet around δ 4.1-4.3 ppm.
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-CH₂-N10 (H9): This methylene group will be adjacent to both the other methylene and the tertiary amine, appearing as a triplet around δ 2.8-3.0 ppm.
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-N(CH₂CH₃)₂ (H11, H13): The two methylene groups of the ethyl substituents will be equivalent, appearing as a quartet around δ 2.6-2.8 ppm.
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-N(CH₂CH₃)₂ (H12, H14): The two methyl groups will also be equivalent, appearing as a triplet around δ 1.0-1.2 ppm, integrating to 6 protons.
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A total of 14 distinct carbon signals are expected. Based on known data for indole derivatives, the approximate chemical shifts would be:[7][8]
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Indole Carbons:
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C2 & C3: ~δ 125-128 ppm and ~δ 101-103 ppm.
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C3a, C7a (Bridgehead): ~δ 128-136 ppm.
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C4, C6, C7: Aromatic region ~δ 110-122 ppm.
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C5 (Amine-substituted): Shielded, ~δ 140-145 ppm (ipso-carbon).
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Side Chain Carbons:
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C8: ~δ 45-48 ppm.
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C9: ~δ 50-53 ppm.
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C11, C13 (Methylene): ~δ 47-50 ppm.
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C12, C14 (Methyl): ~δ 11-13 ppm.
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Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
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Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[6]
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¹H NMR Acquisition: Acquire a standard proton spectrum using a 90° pulse, a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) will be required.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
The FTIR spectrum of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine will exhibit characteristic absorption bands corresponding to its key functional groups:[9][10]
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N-H Stretch (Primary Amine): Two distinct, medium-intensity bands are expected in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the -NH₂ group.[9] The presence of two bands is a hallmark of a primary amine.
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C-H Stretch (Aromatic & Aliphatic):
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Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).
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Aliphatic C-H stretches from the ethyl and ethylene groups will appear as strong bands just below 3000 cm⁻¹ (e.g., 2970-2850 cm⁻¹).
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N-H Bend (Primary Amine): A medium to strong bending vibration is expected in the 1650-1580 cm⁻¹ region.[9]
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C=C Stretch (Aromatic): Aromatic ring stretching vibrations will produce several medium-intensity bands in the 1600-1450 cm⁻¹ region.
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C-N Stretch:
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Aromatic C-N stretching (Ar-NH₂) will give a strong band in the 1335-1250 cm⁻¹ region.[9]
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Aliphatic C-N stretching will produce medium-intensity bands in the 1250–1020 cm⁻¹ region.
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Instrument Setup: Perform a background scan on the clean ATR crystal (e.g., diamond) to account for atmospheric H₂O and CO₂.
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Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact using the instrument's pressure clamp.
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Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.[11]
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Data Processing: The acquired spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.
Integrated Analytical Workflow
The synergy of these techniques provides a robust, self-validating system for structural confirmation. HRMS provides the elemental formula, NMR establishes the precise connectivity of those atoms, and FTIR offers rapid confirmation of the key functional groups.
Caption: Integrated workflow for the structural characterization of a small molecule.
Summary of Key Analytical Data
| Parameter | Technique | Expected Result | Purpose |
| Molecular Formula | ESI-HRMS | C₁₄H₂₁N₃ | Confirms elemental composition |
| [M+H]⁺ m/z | ESI-HRMS | Theoretical: 232.18083 Da; Experimental: < 5 ppm error | Confirms molecular weight |
| Proton Signals | ¹H NMR | Distinct signals for aromatic, aliphatic, and amine protons | Maps the proton environment and connectivity |
| Carbon Signals | ¹³C NMR | 14 unique signals in expected regions | Confirms the complete carbon skeleton |
| N-H Stretch | FTIR | Two bands at ~3400-3300 cm⁻¹ | Confirms primary amine (-NH₂) group |
| N-H Bend | FTIR | One band at ~1650-1580 cm⁻¹ | Supports presence of primary amine |
| C-N Stretch | FTIR | Bands at ~1335-1250 cm⁻¹ and ~1250–1020 cm⁻¹ | Confirms aromatic and aliphatic amine linkages |
Conclusion
The comprehensive analysis of 1-[2-(diethylamino)ethyl]-1H-indol-5-amine requires a synergistic application of modern analytical techniques. High-resolution mass spectrometry provides an unassailable confirmation of the molecular formula and weight. Concurrently, one- and two-dimensional NMR experiments elucidate the precise atomic connectivity and stereochemistry, while FTIR spectroscopy offers rapid and definitive confirmation of the constituent functional groups. By following the detailed, self-validating protocols outlined in this guide, researchers and drug development professionals can achieve an unambiguous structural characterization, ensuring data integrity and providing a solid foundation for further chemical and biological investigation.
References
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H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Available at: [Link]
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Identification of indole derivatives by two-dimensional NMR-based... (n.d.). ResearchGate. Available at: [Link]
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(2,3-Dihydro-1H-indol-5-ylmethyl)amine. (2021). MDPI. Available at: [Link]
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How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Available at: [Link]
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Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. (2025). PubMed. Available at: [Link]
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